4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
CAS No.: 872856-82-1
Cat. No.: VC7088110
Molecular Formula: C20H15FN6O2S
Molecular Weight: 422.44
* For research use only. Not for human or veterinary use.
![4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide - 872856-82-1](/images/structure/VC7088110.png)
Specification
CAS No. | 872856-82-1 |
---|---|
Molecular Formula | C20H15FN6O2S |
Molecular Weight | 422.44 |
IUPAC Name | 4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |
Standard InChI | InChI=1S/C20H15FN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) |
Standard InChI Key | RYKLSAGBQHDJAY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising a pyrazole fused to a pyrimidine ring. The 4-fluorophenyl substituent at the 1-position of the pyrazole ring introduces electron-withdrawing effects, while the thioacetamido linker connects the core to a benzamide moiety . This configuration enhances molecular rigidity and facilitates interactions with hydrophobic protein pockets.
The molecular formula is C20H15FN6O2S, yielding a molecular weight of 422.44 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
IUPAC Name | 4-[[2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |
SMILES | C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2N(N=C3)C4=CC=C(C=C4)F |
Topological Polar Surface Area | 129 Ų |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 8 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The NMR spectrum exhibits signals for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm), pyrazolo[3,4-d]pyrimidine protons (δ 8.1–8.9 ppm), and benzamide NH (δ 6.5 ppm) . The IR spectrum shows stretches for amide C=O (1680 cm) and thioether C-S (680 cm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Core Formation: Condensation of 4-fluorophenylhydrazine with ethyl cyanoacetate yields the pyrazole intermediate, which is cyclized with formamide to form the pyrazolo[3,4-d]pyrimidine core.
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Thioether Linkage: Reaction of the core with chloroacetyl chloride introduces a chloromethyl group, followed by nucleophilic substitution with thiourea to form the thioether.
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Benzamide Coupling: The thioacetate intermediate is coupled with 4-aminobenzamide using carbodiimide-based coupling reagents.
Biological Activities and Mechanistic Insights
Kinase Inhibition
The compound exhibits nanomolar inhibitory activity against Janus kinase 2 (JAK2) and Bruton’s tyrosine kinase (BTK), key regulators of immune and inflammatory responses . Half-maximal inhibitory concentrations (IC) are as follows:
Target | IC (nM) |
---|---|
JAK2 | 12.4 ± 1.2 |
BTK | 18.9 ± 2.1 |
Molecular dynamics simulations reveal that the fluorophenyl group occupies a hydrophobic cleft near the ATP-binding site, while the benzamide forms hydrogen bonds with Asp539 and Lys540 residues .
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 production by 80% at 10 µM, comparable to dexamethasone . This effect correlates with suppression of NF-κB nuclear translocation, as shown in immunofluorescence assays .
Comparative Analysis with Structural Analogs
Replacing the 4-fluorophenyl group with a phenyl moiety (as in the analog from PubChem CID 1140025) reduces JAK2 inhibition by 3-fold, underscoring the importance of fluorine for target engagement . Conversely, substituting the benzamide with a methyl group abolishes activity, highlighting the necessity of the hydrogen-bonding motif .
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